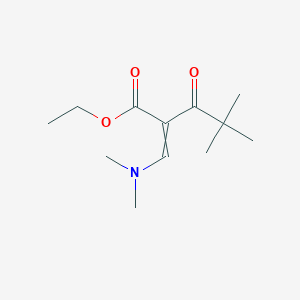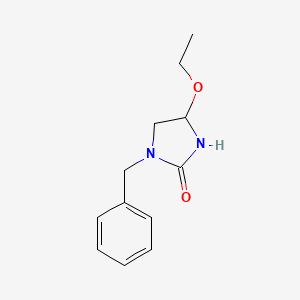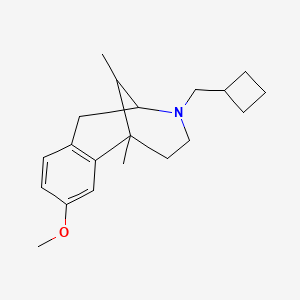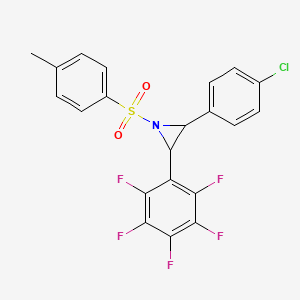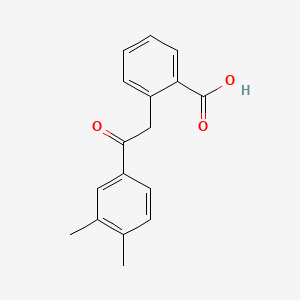![molecular formula C9H7NO4 B13945585 7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)
7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- is a heterocyclic compound that features a benzene ring fused to an isoxazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both carboxylic acid and hydroxymethyl functional groups makes it a versatile building block for synthesizing more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes or ketones, followed by cyclization to form the benzisoxazole ring . The reaction conditions often include the use of catalysts such as FeCl3 and solvents like toluene, with the reaction temperature maintained around 110°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, is becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of alcohols from carboxylic acids.
Substitution: Introduction of various substituents onto the aromatic ring.
Aplicaciones Científicas De Investigación
2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, benzisoxazole derivatives are known to interact with neurotransmitter receptors in the brain, which can lead to their use as antipsychotic agents . The compound’s ability to inhibit certain enzymes and modulate signaling pathways is also under investigation for its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisoxazole: Another benzisoxazole derivative with similar structural features but different functional groups.
Benzoxazole: A related compound with an oxygen atom in place of the nitrogen in the isoxazole ring.
Uniqueness
2,1-Benzisoxazole-3-carboxylic acid, 7-(hydroxymethyl)- is unique due to the presence of both carboxylic acid and hydroxymethyl groups, which provide additional sites for chemical modification and functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications .
Propiedades
Fórmula molecular |
C9H7NO4 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
7-(hydroxymethyl)-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-5-2-1-3-6-7(5)10-14-8(6)9(12)13/h1-3,11H,4H2,(H,12,13) |
Clave InChI |
UKRVJGINTNKMDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(ON=C2C(=C1)CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


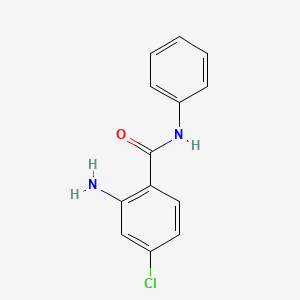

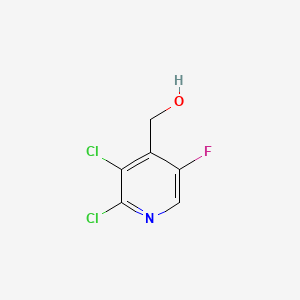
![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
